molecular formula C19H13BrN2O2 B11572425 N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B11572425
M. Wt: 381.2 g/mol
InChI Key: HJGGIYPCOKDLKT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide: is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxoindole core: This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzaldehyde, under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxoindole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhance lipophilicity, and affect the compound’s overall pharmacokinetic properties.

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C19H13BrN2O2/c20-14-8-1-2-9-15(14)21-17(23)11-22-16-10-4-6-12-5-3-7-13(18(12)16)19(22)24/h1-10H,11H2,(H,21,23)

InChI Key

HJGGIYPCOKDLKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)Br

Origin of Product

United States

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